molecular formula C9H6F13IO B1442026 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol CAS No. 1350637-03-4

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Cat. No. B1442026
CAS RN: 1350637-03-4
M. Wt: 504.03 g/mol
InChI Key: NTJQBCMWSLFVDR-UHFFFAOYSA-N
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Description

The compound “4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .


Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. The presence of the trifluoromethyl group can significantly affect the reactivity of the compound .

Scientific Research Applications

Synthesis of Branched-Polyfluoroalkylsilanes

A study by Konakahara et al. (2000) explores the synthesis of branched-type polyfluoroalkylsilanes, including trichloro[4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl] silane, through the hydrosilylation reaction. This process emphasizes the regioselective β-addition of silanes to branched-type polyfluoroalkenes, facilitated by hydrogen hexachloroplatinate (IV) as a catalyst, highlighting the compound's role in producing materials with bent structures at the quaternary carbon, crucial for applications in material science and fluorine chemistry (Konakahara et al., 2000).

Polymer Science and Materials Engineering

In the field of polymer science, Lin et al. (1998) synthesized organo-soluble polyimides using a related compound, demonstrating these polymers' solubility in various solvents and their thermal stability. This research points to the potential of using such fluorinated compounds in developing new materials with specific desired properties, such as high thermal stability and solubility in polar solvents, which are essential for advanced engineering applications (Lin et al., 1998).

Advanced Organic Synthesis

Another application is found in the work of Yoshida et al. (1993), who explored the preparations and Michael reactions of fluorinated but-2-en-4-olides. This study underscores the versatility of fluorinated compounds in organic synthesis, particularly in constructing complex molecules with fluorinated moieties, which are of significant interest in pharmaceuticals and agrochemicals (Yoshida et al., 1993).

Surface Chemistry and Adsorption

Research on the surface properties of silica gels treated with fluorinated silylation agents by Monde et al. (1997) demonstrates the compound's impact on creating surfaces that are both hydrophobic and oleophobic. Such modified surfaces have broad applications, ranging from chromatography to coatings, where control over surface interactions is paramount (Monde et al., 1997).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including health effects, safe handling and storage procedures, and emergency response measures .

Future Directions

The future directions in the study of fluorinated compounds likely involve the development of new synthesis methods, the discovery of new reactions, and the design of new fluorinated drugs and materials .

properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJQBCMWSLFVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 2
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 3
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 4
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 5
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Reactant of Route 6
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

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